molecular formula C28H21Cl2N3OS B11771201 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11771201
M. Wt: 518.5 g/mol
InChI Key: BSZSNQRPVWCUIP-UHFFFAOYSA-N
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Description

3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chloro, and carboxamide groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(3-chloro-2-methylphenyl)benzamide
  • 3-[(3-chloro-2-methylphenyl)amino]propanoic acid

Uniqueness

Compared to similar compounds, 3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique thieno[2,3-b]pyridine core and the specific arrangement of functional groups

Properties

Molecular Formula

C28H21Cl2N3OS

Molecular Weight

518.5 g/mol

IUPAC Name

3-amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H21Cl2N3OS/c1-15-10-12-17(13-11-15)23-14-19(18-6-3-4-7-21(18)30)24-25(31)26(35-28(24)33-23)27(34)32-22-9-5-8-20(29)16(22)2/h3-14H,31H2,1-2H3,(H,32,34)

InChI Key

BSZSNQRPVWCUIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)C)N

Origin of Product

United States

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